molecular formula C8H8F3N B13193615 2-(1,1-Difluoroethyl)-4-fluoroaniline

2-(1,1-Difluoroethyl)-4-fluoroaniline

Cat. No.: B13193615
M. Wt: 175.15 g/mol
InChI Key: NBCRSGDBKXWMAB-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-4-fluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful introduction of the difluoroethyl group.

Industrial Production Methods

Industrial production of 2-(1,1-Difluoroethyl)-4-fluoroaniline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring.

    Substitution: The fluoro and difluoroethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-(1,1-Difluoroethyl)-4-fluoroaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Fluorinated aromatic compounds are of interest in drug design and development due to their unique properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluoroaniline involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-4-fluoroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a difluoroethyl group and a fluoro group on the aniline ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-4-fluoroaniline

InChI

InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(9)2-3-7(6)12/h2-4H,12H2,1H3

InChI Key

NBCRSGDBKXWMAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N)(F)F

Origin of Product

United States

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